

# Application Notes: Drofenine Hydrochloride Solubility in DMSO and Water

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Audience: Researchers, scientists, and drug development professionals.

This document provides detailed information on the solubility of **drofenine** hydrochloride in Dimethyl Sulfoxide (DMSO) and water. It includes quantitative data, comprehensive experimental protocols for solubility determination, and diagrams illustrating key experimental and mechanistic pathways.

## **Quantitative Solubility Data**

The solubility of **drofenine** hydrochloride can vary slightly based on experimental conditions and the source of the material. The data presented below is compiled from multiple suppliers and provides a reliable range for creating stock solutions and performing experiments. It is noted that using fresh, non-hygroscopic DMSO is critical, as absorbed moisture can significantly reduce the solubility of the compound.[1][2]

Table 1: Solubility of **Drofenine** Hydrochloride



| Solvent    | Concentration<br>(mg/mL) | Molar<br>Concentration<br>(mM) | Source(s) |
|------------|--------------------------|--------------------------------|-----------|
| DMSO       | ≥ 75 mg/mL               | 211.91 mM                      | [1][3]    |
| 71 mg/mL   | 200.6 mM                 | [2]                            |           |
| ≥ 10 mg/mL | 28.25 mM                 | [4]                            | -         |
| Water      | ≥ 33.3 mg/mL             | 94.09 mM                       | [1][3][5] |

Note: The "≥" symbol indicates that the compound is soluble at that concentration, but the saturation point was not determined.[1]

## **Experimental Protocols**

Two standard methods for determining solubility are presented: the thermodynamic equilibrium (shake-flask) method and a kinetic solubility assay, which is common in high-throughput screening environments.

## Protocol 1: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the solubility of a compound once it has reached equilibrium in a specific solvent, providing the most accurate and reliable solubility value.

#### Materials:

- Drofenine hydrochloride (solid powder)
- Solvent of choice (e.g., HPLC-grade water or DMSO)
- Calibrated analytical balance
- Vials with screw caps (e.g., 2 mL glass vials)
- Orbital shaker or rotator with temperature control



- Centrifuge
- Syringe filters (0.45 μm)
- Analytical instrumentation for quantification (e.g., HPLC-UV, UV/Vis Spectrophotometer)

#### Procedure:

- Preparation: Add an excess amount of solid **drofenine** hydrochloride to a vial. The excess solid is crucial to ensure a saturated solution is formed.
- Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent (water or DMSO) into the vial.
- Equilibration: Tightly cap the vial and place it on a shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.[6]
- Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.[7]
- Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.45 μm syringe filter.
- Quantification:
  - Prepare a series of standard solutions of known drofenine hydrochloride concentrations.
  - Analyze the filtered supernatant and the standard solutions using an appropriate analytical method (e.g., HPLC-UV).
  - Construct a calibration curve from the standards and determine the concentration of drofenine hydrochloride in the supernatant. This concentration represents the thermodynamic solubility.

## **Protocol 2: Kinetic Solubility Assay from DMSO Stock**

## Methodological & Application



This high-throughput method is used to determine the solubility of a compound when it is introduced into an aqueous buffer from a concentrated DMSO stock solution. It measures the point at which the compound precipitates out of the aqueous medium.

#### Materials:

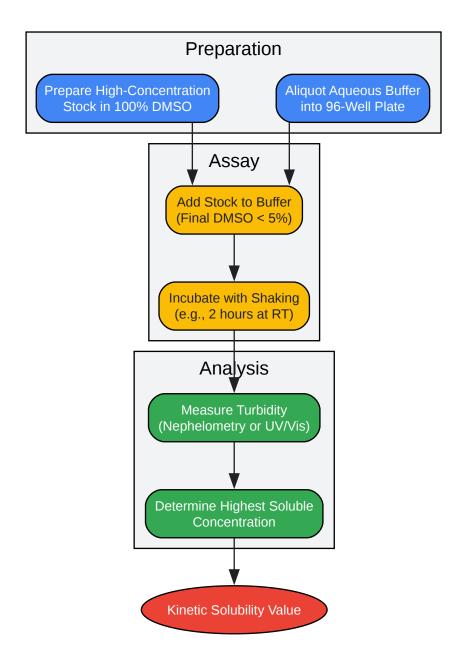
- Concentrated stock solution of **drofenine** hydrochloride in DMSO (e.g., 10 mM or higher)
- Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- 96-well microplates (UV-transparent for analysis)
- Plate reader or nephelometer to detect precipitation
- · Multichannel pipette

#### Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of drofenine hydrochloride in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
   Sonication or gentle heating (to 37°C) can aid dissolution.[3]
- Serial Dilution: Add the aqueous buffer to the wells of a 96-well plate.
- Compound Addition: Using a multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells and mix immediately. This results in a final DMSO concentration that is typically low (e.g., 1-5%) to minimize its effect on solubility.[8]
- Incubation: Incubate the plate at room temperature for a set period (e.g., 1.5 to 2 hours) with gentle shaking.[8]
- Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or a UV/Vis plate reader. An increase in turbidity indicates the formation of a precipitate.
- Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution without precipitating.



Workflow for Kinetic Solubility Determination



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Caption: Workflow for a typical kinetic solubility assay.

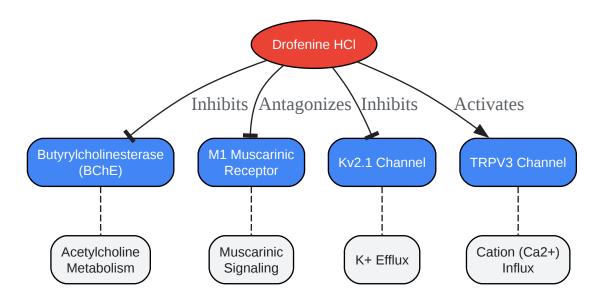
### **Mechanism of Action Overview**

**Drofenine** hydrochloride is recognized as a multifunctional agent. Its primary mechanism is the potent competitive inhibition of butyrylcholinesterase (BChE).[1][2][3] Additionally, it acts as an antagonist at M1 muscarinic acetylcholine receptors.[4] More recent studies have revealed its



activity as an inhibitor of the Kv2.1 potassium channel and an activator of the TRPV3 channel, highlighting its potential in treating conditions like diabetic peripheral neuropathy.[9][10]

Signaling Interactions of **Drofenine** Hydrochloride



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Caption: Key molecular targets of **Drofenine** Hydrochloride.

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